Cas no 827016-66-0 (1H-Indole, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-3-phenyl-)

1H-Indole, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-3-phenyl- structure
827016-66-0 structure
Product name:1H-Indole, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-3-phenyl-
CAS No:827016-66-0
MF:C26H24Cl2N2
MW:435.388164520264
CID:686822
PubChem ID:69435831

1H-Indole, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 2-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-3-phenyl-
    • 2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-3-phenyl-1H-indole
    • 827016-66-0
    • SCHEMBL5423673
    • MHDWSRIJQRQMCV-UHFFFAOYSA-N
    • DTXSID70740507
    • 2-[4-(2,6-Dichloro-phenyl)-piperidin-1-ylmethyl]-3-phenyl-1H-indole
    • 2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole
    • Inchi: InChI=1S/C26H24Cl2N2/c27-21-10-6-11-22(28)26(21)19-13-15-30(16-14-19)17-24-25(18-7-2-1-3-8-18)20-9-4-5-12-23(20)29-24/h1-12,19,29H,13-17H2
    • InChI Key: MHDWSRIJQRQMCV-UHFFFAOYSA-N
    • SMILES: C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(C4=CC=CC=C4N3)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 434.1316542g/mol
  • Monoisotopic Mass: 434.1316542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 19Ų
  • XLogP3: 7

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